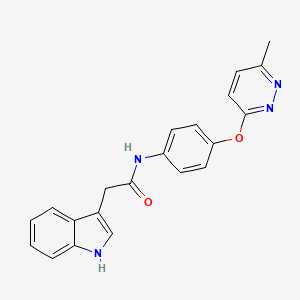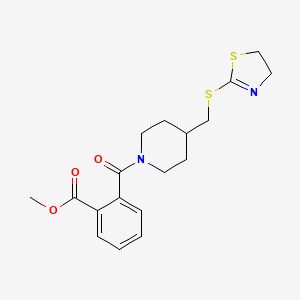![molecular formula C14H8F2N2O3 B2422540 6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953908-56-0](/img/structure/B2422540.png)
6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolopyridines are a class of compounds that are of increasing interest in drug design and medicinal chemistry . They are five-membered heteroaromatic ring fused pyridine derivatives . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Synthesis Analysis
The synthesis of isoxazolo[4,5-b]pyridines has been achieved via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .Molecular Structure Analysis
The molecular structure of oxazolopyridines is characterized by a five-membered heteroaromatic ring fused with a pyridine ring . This structure contributes to their solubility, polarity, lipophilicity, and hydrogen bonding capacity properties .Aplicaciones Científicas De Investigación
Synthesis Processes
6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid and its derivatives are involved in various synthesis processes. For instance, Mutterer and Weis (1976) detailed the high-pressure carbonation of substituted 3-pyridinols, leading to pyridine carboxylic acids and further access to oxazolo[4,5-b]pyridine derivatives (Mutterer & Weis, 1976). Similarly, Gelmi et al. (1992) developed a new synthesis method for oxazolo[5,4-b]pyridines by heating specific iminophosphoranes and alkylideneoxazol-5(4H)-ones (Gelmi et al., 1992).
Chemical Reactions and Properties
The compound's derivatives have been explored in various chemical reactions. For example, Clark et al. (1978) found that some oxazolo[4,5-b]pyridines exhibit anti-inflammatory and analgesic activities, with certain derivatives comparable to known drugs but without gastrointestinal irritation (Clark et al., 1978). Shuvalov et al. (2021) synthesized esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids, highlighting the compound's utility in creating diverse chemical structures (Shuvalov et al., 2021).
Antibacterial Applications
6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid derivatives have been investigated for their antibacterial properties. Xiao et al. (2014) synthesized derivatives that showed promising activity against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Photophysical Properties
The photophysical properties of these compounds are also a subject of interest. Shatsauskas et al. (2019) studied the UV and luminescence spectroscopy of certain derivatives, revealing the relationship between structure and photophysical properties (Shatsauskas et al., 2019).
Applications in Polymer Science
The applications extend into polymer science as well. Khodadadipoor et al. (2020) prepared thermally stable polyamides and copolyamides containing oxazolopyridine pendant moiety, exhibiting high thermal stability and good solubility (Khodadadipoor et al., 2020).
Direcciones Futuras
The future directions of research into oxazolopyridines are likely to continue to focus on their synthesis and potential biological activities. Given their structural similarity to DNA bases and their diverse biological activities, they are of increasing interest in drug design and medicinal chemistry .
Propiedades
IUPAC Name |
6-(2,5-difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O3/c1-6-12-9(14(19)20)5-11(17-13(12)21-18-6)8-4-7(15)2-3-10(8)16/h2-5H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLFVAVKUIVDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=C(C=CC(=C3)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422457.png)


![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2422461.png)
![N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea](/img/structure/B2422463.png)

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2422467.png)



![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2422475.png)


